molecular formula C11H18N4O B2377449 2-{[4-(Dimethylamino)pyrimidin-2-yl](methyl)amino}cyclobutan-1-ol CAS No. 2201615-34-9

2-{[4-(Dimethylamino)pyrimidin-2-yl](methyl)amino}cyclobutan-1-ol

Cat. No.: B2377449
CAS No.: 2201615-34-9
M. Wt: 222.292
InChI Key: YTYYZKJUJGLSQT-UHFFFAOYSA-N
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Description

2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol is a complex organic compound that features a cyclobutanol ring substituted with a dimethylaminopyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a pyrimidine derivative, followed by the introduction of the cyclobutanol moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Diethylamino-6-methyl-pyrimidin-4-ol: This compound shares a similar pyrimidine structure but differs in the substituents attached to the ring.

    1-Dimethylamino-2-propanol: This compound has a similar dimethylamino group but features a different core structure.

Uniqueness

2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol is unique due to its combination of a cyclobutanol ring and a dimethylaminopyrimidinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[[4-(dimethylamino)pyrimidin-2-yl]-methylamino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-14(2)10-6-7-12-11(13-10)15(3)8-4-5-9(8)16/h6-9,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYYZKJUJGLSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N(C)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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